N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a triazole ring, and a sulfanylacetamide group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-8-10-19(11-9-16)23-20(28)15-29-22-25-24-21(18-7-5-6-17(2)14-18)27(22)26-12-3-4-13-26/h3-14H,15H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKNLQABNKMFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole and pyrrole moieties often exhibit significant anticancer properties. N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that triazole derivatives can inhibit tumor growth by interfering with key biological pathways involved in cancer progression .
Antifungal Properties
Triazole compounds are well-documented for their antifungal activities. The presence of the triazole ring in this compound suggests potential use as an antifungal agent. Investigations into its mechanism of action could provide insights into developing new antifungal therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. By synthesizing analogs of this compound, researchers can identify key structural features that enhance or diminish biological activity. This approach allows for optimization of pharmacological profiles and targeted therapeutic applications .
In Silico Studies
Molecular docking studies can be employed to predict the interaction of this compound with various biological targets, such as enzymes and receptors involved in disease processes. These computational methods can expedite the identification of promising candidates for further experimental validation .
Material Science Applications
The unique electronic properties of compounds containing triazole and pyrrole rings make them attractive for applications in material science. This compound may be explored for its potential use in organic electronics, sensors, or photonic devices due to its conjugated systems and heteroatoms that facilitate charge transfer processes .
Synthesis Protocol
The synthesis of this compound typically involves multi-step reactions utilizing readily available reagents. Optimization of reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity.
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve pathways related to inflammation and cell proliferation .
Biological Activity
N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, structural properties, and biological activities of this compound, supported by data tables and relevant case studies.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 390.47 g/mol. Its structure features a triazole ring, which is known for various biological activities, particularly as an antifungal agent.
Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6OS |
| Molecular Weight | 390.47 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 |
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi by targeting cytochrome P450 enzymes involved in sterol biosynthesis.
In a study examining various triazole derivatives, it was found that compounds similar to this compound demonstrated moderate to high activity against pathogens such as Candida albicans and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that related pyrrole derivatives can reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antimicrobial Evaluation : A study synthesized new 1,2,4-triazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Klebsiella pneumoniae. Some derivatives exhibited significant inhibition zones, indicating strong antimicrobial activity .
- Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases like Alzheimer's. The study found that certain pyrrole-based compounds could act as selective AChE inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
